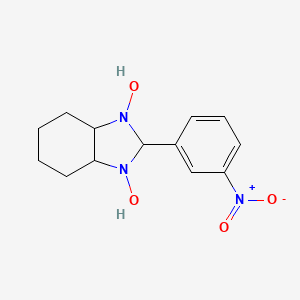
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a benzimidazole ring, which is known to have various biological activities.
作用機序
The mechanism of action of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interfering with the biosynthesis of important biomolecules. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol depend on the specific biological system being studied. For example, it has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
実験室実験の利点と制限
One of the advantages of using 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its broad range of biological activities. It can be used to study various biological systems, such as bacteria, fungi, and cancer cells. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
合成法
The synthesis of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 3-nitroaniline with cyclohexanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied as a potential inhibitor of various enzymes, such as tyrosinase, cholinesterase, and xanthine oxidase.
特性
IUPAC Name |
1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-13,17-18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXTNYVTQSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
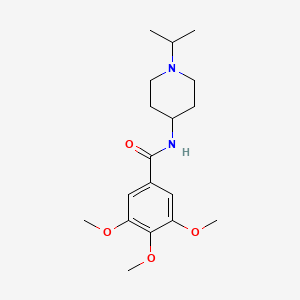
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
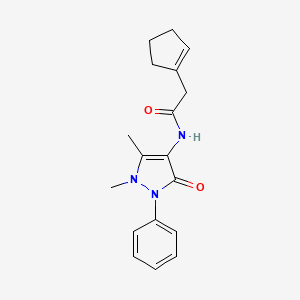
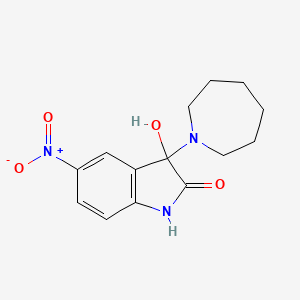
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4884737.png)
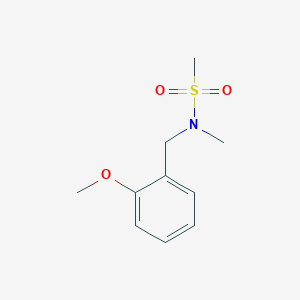
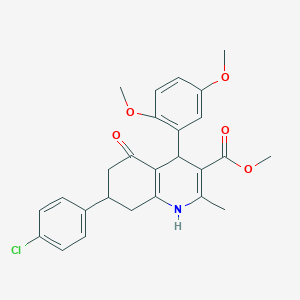
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)
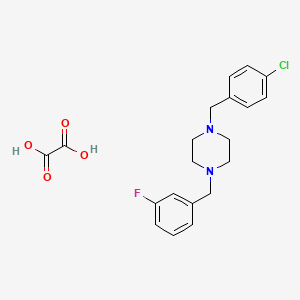
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)